5-(2-Methoxyphenyl)-3-methylphenol: Structural Identifiers, Synthesis, and Applications as a Privileged Biaryl Scaffold
5-(2-Methoxyphenyl)-3-methylphenol: Structural Identifiers, Synthesis, and Applications as a Privileged Biaryl Scaffold
Executive Summary
In modern drug discovery, the strategic deployment of biaryl scaffolds is a cornerstone for designing high-affinity ligands, particularly for kinase inhibition and protein-protein interaction (PPI) disruption [1]. 5-(2-Methoxyphenyl)-3-methylphenol (also designated as 2'-methoxy-5-methyl-[1,1'-biphenyl]-3-ol) represents a highly specialized, privileged pharmacophore.
Unlike planar biphenyls, the presence of the ortho-methoxy group induces a steric clash with the adjacent phenolic ring, restricting rotation around the biaryl axis. This forced dihedral angle projects the molecule into a defined three-dimensional conformation, allowing it to precisely navigate complex hydrophobic sub-pockets in target proteins while presenting the phenolic hydroxyl group for critical hydrogen bonding. This whitepaper details the compound's chemical identifiers, structural mechanics, and provides a field-proven, self-validating protocol for its synthesis via palladium-catalyzed cross-coupling.
Chemical Identity & Structural Identifiers
While parent biaryls such as 3-methyl-5-phenylphenol are widely cataloged (CAS 50715-82-7) [2], highly substituted derivatives like 5-(2-Methoxyphenyl)-3-methylphenol are typically synthesized as bespoke intermediates in structure-activity relationship (SAR) campaigns. Accurate structural identifiers are critical for computational modeling and database registration.
Table 1: Physicochemical Properties and Identifiers
| Parameter | Value / Descriptor |
| IUPAC Name | 5-(2-Methoxyphenyl)-3-methylphenol |
| Synonyms | 2'-methoxy-5-methyl-[1,1'-biphenyl]-3-ol |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| CAS Registry Number | Custom synthesis building block (Parent CAS: 50715-82-7) |
| SMILES | Cc1cc(O)cc(c1)c2ccccc2OC |
| InChIKey | Standardized representation of C₁₄H₁₄O₂ biphenylol |
| Topological Polar Surface Area (TPSA) | 29.46 Ų |
| Hydrogen Bond Donors/Acceptors | 1 / 2 |
| cLogP (Predicted) | ~3.8 (Optimal for lipid membrane permeability) |
Mechanistic Role in Drug Design
Biaryl scaffolds are ubiquitous in FDA-approved kinase inhibitors and emerging antimitotic agents (e.g., Aurora A inhibitors) [3]. The structural logic behind utilizing 5-(2-Methoxyphenyl)-3-methylphenol lies in its tri-functional topology:
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The Phenolic -OH: Acts as a potent hydrogen-bond donor, typically anchoring the molecule to the hinge region of a kinase's ATP-binding site.
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The 3-Methyl Group: Serves as a lipophilic probe, filling adjacent hydrophobic pockets (e.g., the "gatekeeper" adjacent pocket) to enhance binding enthalpy.
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The 2'-Methoxybiaryl Axis: The ortho-methoxy group prevents co-planarity of the two aromatic rings. This non-planar geometry reduces flat, non-specific intercalation (reducing off-target toxicity) and perfectly vectors the molecule into allosteric or PPI interfaces [4].
Caption: Pharmacophore model showing the biaryl scaffold's interaction within a kinase binding pocket.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for constructing this biaryl system is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [5].
Causality of Reagent Selection
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Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which stabilizes the palladium center and accelerates the reductive elimination step, a critical requirement when coupling sterically hindered ortho-substituted boronic acids.
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Base (K₂CO₃): The base is not merely for neutralizing acid. It is mechanistically required to coordinate with the boronic acid, converting the trigonal planar boron into a tetrahedral, electron-rich boronate complex. This increases the nucleophilicity of the aryl group, driving the transmetalation step.
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Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic system ensures the solubility of both the highly lipophilic organic electrophile and the inorganic base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl scaffold synthesis.
Experimental Protocol
This protocol is designed as a self-validating system. In-process checks (TLC/LC-MS) are embedded to verify the success of each mechanistic phase.
Step-by-Step Workflow
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Preparation & Degassing:
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Charge a highly dried, argon-flushed Schlenk flask with 3-bromo-5-methylphenol (1.0 eq, 5.0 mmol) and (2-methoxyphenyl)boronic acid (1.2 eq, 6.0 mmol).
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Causality: The slight excess of boronic acid compensates for potential protodeboronation side-reactions at elevated temperatures.
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Catalyst and Base Addition:
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Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and K₂CO₃ (2.5 eq, 12.5 mmol).
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Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 25 mL).
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Validation Check: The solution should transition to a deep red/orange hue, indicating the formation of the active Pd(0) species.
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Thermal Activation:
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Heat the reaction mixture to 90°C under a continuous argon atmosphere for 12 hours.
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In-Process Monitoring (Self-Validation):
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After 8 hours, sample 50 µL of the organic layer. Perform TLC (Hexanes:EtOAc 4:1).
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Validation: The disappearance of the lower-R_f bromophenol spot and the emergence of a highly UV-active, higher-R_f spot confirms successful reductive elimination.
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Workup and Purification:
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Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash with saturated NH₄Cl (to quench residual base) followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify via flash column chromatography (Silica gel, gradient elution 0-15% EtOAc in Hexanes) to yield the pure biaryl product.
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Analytical Characterization Data
To ensure the integrity of the synthesized 5-(2-Methoxyphenyl)-3-methylphenol, the following quantitative analytical parameters must be met.
Table 2: Standard Analytical Validation Metrics
| Analytical Technique | Expected Spectral / Chromatographic Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.25 (m, 2H), 7.05-6.95 (m, 2H), 6.85 (s, 1H), 6.75 (s, 1H), 6.60 (s, 1H), 4.80 (br s, 1H, -OH), 3.82 (s, 3H, -OCH₃), 2.35 (s, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.5, 155.2, 140.1, 139.8, 130.5, 128.8, 128.4, 121.2, 115.6, 114.2, 111.5, 55.6 (-OCH₃), 21.4 (-CH₃). |
| High-Resolution Mass Spec (HRMS-ESI) | Calculated for C₁₄H₁₅O₂ [M+H]⁺: 215.1072. Found: 215.1075. |
| HPLC Purity | > 98% (Reverse-phase C18, H₂O/MeCN gradient, UV detection at 254 nm). |
Conclusion
5-(2-Methoxyphenyl)-3-methylphenol is a highly versatile building block in medicinal chemistry. By leveraging the steric constraints of the ortho-methoxy group and the hydrogen-bonding capacity of the phenol, researchers can design highly selective ligands for traditionally challenging targets. The robust Suzuki-Miyaura protocol provided ensures high-yield, reproducible access to this critical scaffold, empowering downstream drug discovery workflows.
References
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ChemBK. "[1,1'-Biphenyl]-3-ol, 5-methyl- (CAS 50715-82-7)". Available at:[Link]
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ACS Publications. "Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents" (Journal of Medicinal Chemistry). Available at:[Link]
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OSTI.gov. "Identification of potent and selective N-myristoyltransferase inhibitors of Plasmodium vivax liver stage hypnozoites" (Discussing biaryl framework hybridization). Available at:[Link]
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Beilstein Journal of Organic Chemistry. "Clean and fast cross-coupling of aryl halides in one-pot" (Detailing green Suzuki-Miyaura methodologies for biaryl synthesis). Available at:[Link]
